Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate
Description
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is an ester derivative featuring a 2-hydroxypropanoate backbone substituted with a 4-bromo-3-methylphenyl group. The bromine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
ORZGPFRUZHCZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Methyl 3-(4-bromo-3-methylphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(4-methoxy-3-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxypropanoate ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate, differing in substituents on the phenyl ring or the ester chain:
Key Observations:
- For example, the bromine in the target compound may improve membrane permeability compared to the fluorine analog .
- Hydroxyl vs. Methoxy Groups: The 2-hydroxy group in the target compound and its analogs (e.g., compound 1 from ) facilitates hydrogen bonding, critical for anti-tuberculosis activity. In contrast, the methoxy group in methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate reduces polarity, favoring lipophilicity .
- Aromatic Substitution Patterns: The 4-bromo-3-methyl substitution in the target compound introduces steric hindrance, which may limit rotational freedom compared to simpler phenylpropanoates like ethyl 3-phenylpropanoate .
Physicochemical Properties
- Solubility: Bromine and methyl groups increase hydrophobicity, reducing aqueous solubility. For instance, methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate is sparingly soluble in water but miscible in organic solvents .
- Melting/Boiling Points: Bulky substituents (e.g., benzophenone in compound 1 from ) elevate melting points due to rigid molecular packing. The target compound’s melting point is expected to be higher than that of ethyl 3-phenylpropanoate (liquid at room temperature) .
Biological Activity
Methyl 3-(4-bromo-3-methylphenyl)-2-hydroxypropanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxypropanoate structure with a bromo-substituted aromatic ring. The presence of the bromine atom at the para position relative to the methyl group enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom, along with the hydroxypropanoate ester group, plays a critical role in binding to these targets.
- Enzyme Inhibition : The compound may inhibit enzyme activity by forming stable complexes with active sites, thus preventing substrate binding and subsequent catalysis.
- Receptor Interaction : It may also modulate receptor activity, influencing various biological pathways relevant to inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds containing brominated phenyl groups, including this compound, have shown promise in inhibiting tumor growth through various mechanisms. These mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It has been observed to disrupt cell cycle progression in certain cancer types.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interactions : A study highlighted its potential as a biochemical probe for studying enzyme-substrate interactions, demonstrating its utility in biochemical research settings.
- Anticancer Activity Assessment : In vitro assays revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, supporting its potential use in cancer therapy.
- Mechanistic Insights : Detailed mechanistic studies indicated that the compound's interaction with specific enzymes leads to altered metabolic pathways that favor apoptosis over survival in cancer cells .
Comparative Analysis of Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-bromo-4-methylphenyl)-2-hydroxypropanoate | Similar hydroxypropanoate structure | Antimicrobial activity reported |
| Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate | Fluorine substitution instead of bromine | Potential anticancer properties |
| Methyl (3R)-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate | Chiral center at propanoate | Not extensively studied |
This table illustrates how variations in substituents can influence biological activities, emphasizing the need for further exploration into the pharmacological profiles of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
